![molecular formula C15H20N2OS2 B14183909 S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate CAS No. 921222-73-3](/img/structure/B14183909.png)
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehyde, and β-keto ester.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazol-2-ylsulfanyl derivatives: These compounds exhibit anticonvulsant and neuroprotective activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives are studied for their antibacterial properties.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and butanethioate moieties allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
921222-73-3 |
|---|---|
Molekularformel |
C15H20N2OS2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
S-(1,3-benzothiazol-2-yl) 3-(2-methylpropylamino)butanethioate |
InChI |
InChI=1S/C15H20N2OS2/c1-10(2)9-16-11(3)8-14(18)20-15-17-12-6-4-5-7-13(12)19-15/h4-7,10-11,16H,8-9H2,1-3H3 |
InChI-Schlüssel |
NPEXDAJGPRFWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(C)CC(=O)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
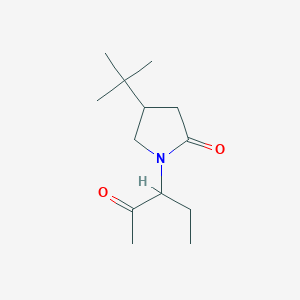
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
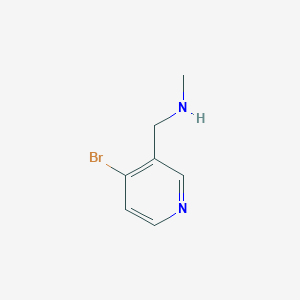
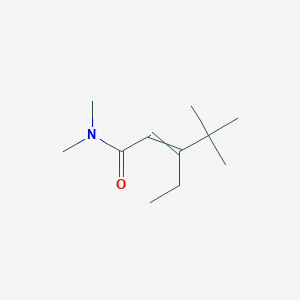

![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
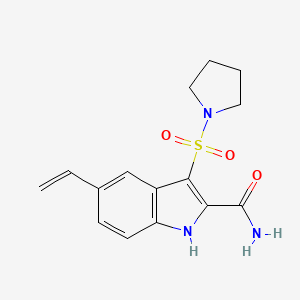
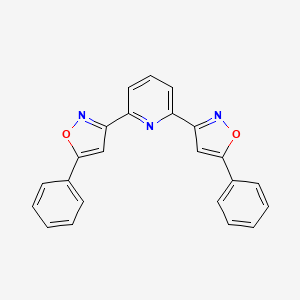

![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
